molecular formula C15H24ClNO B1426544 2-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220031-51-5

2-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1426544
CAS RN: 1220031-51-5
M. Wt: 269.81 g/mol
InChI Key: FDYPKGRAXKOOHF-UHFFFAOYSA-N
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Description

“2-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride” is a chemical compound with the CAS Number 1220031-51-5 . It has a molecular weight of 269.81 and a molecular formula of C15H24ClNO .

Scientific Research Applications

Therapeutic Potential and Biological Activities

  • Piperidine Derivatives in Drug Discovery

    Piperidine, a core structure in many pharmaceuticals, plays a crucial role in the development of drugs with various therapeutic uses, including antipsychotic, antidepressant, and anti-inflammatory agents. Studies highlight the flexibility of the piperidine scaffold in drug design, emphasizing its ability to significantly impact the pharmacokinetic and pharmacodynamic profiles of molecules (Rathi et al., 2016).

  • Biological Effects of Piperine

    Piperine, a compound found in black pepper, demonstrates a wide range of physiological effects, including antioxidant activity, influence on digestive enzymes, and potential to enhance the bioavailability of various therapeutic drugs. This highlights the multifunctional nature of piperidine derivatives in biological systems (Srinivasan, 2007).

Environmental Impact and Biodegradation

  • Biodegradation of Ether Oxygenates: Research on the biodegradation and environmental fate of ether oxygenates, such as ethyl tert-butyl ether (ETBE), provides insights into the microbial degradation pathways of structurally related compounds. This is critical for understanding the environmental impact and remediation strategies for compounds with ether functionalities (Thornton et al., 2020).

Pharmacology and Mechanistic Insights

  • Mechanisms of Action in Pharmacology: Understanding the mechanistic actions of piperidine derivatives, such as their role in receptor binding affinity and selectivity, offers valuable insights into the therapeutic potential of novel compounds. This research area encompasses the study of arylcycloalkylamines and their effects on D2-like receptors, illustrating the importance of common pharmacophoric groups in developing antipsychotic agents (Sikazwe et al., 2009).

properties

IUPAC Name

2-[2-[(3-methylphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-13-5-4-6-14(11-13)12-17-10-8-15-7-2-3-9-16-15;/h4-6,11,15-16H,2-3,7-10,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYPKGRAXKOOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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